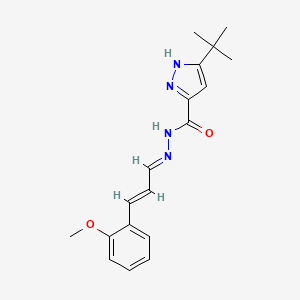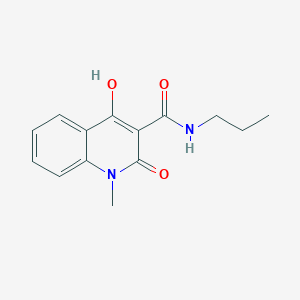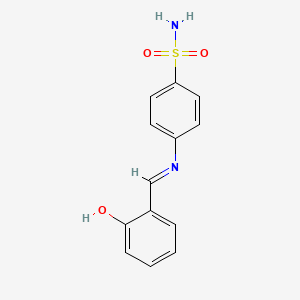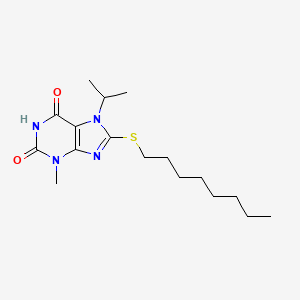
1-Phthalanpropylamine, 1-(p-chlorophenyl)-, N,3,3-trimethyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound may have applications in various fields due to its unique structure.
1-Phthalanpropylamine, 1-(p-chlorophenyl)-, N,3,3-trimethyl-, hydrochloride: is a chemical compound with a complex name. Let’s break it down:
Vorbereitungsmethoden
Synthetic Routes: While specific synthetic routes for this compound might not be widely documented, you can synthesize it through multistep organic synthesis. For example, you could start with a phthalane derivative and introduce the chlorophenyl group, followed by the addition of the trimethylamine.
Reaction Conditions: These would depend on the specific reactions involved, but typical conditions might include refluxing, inert atmospheres, and specific catalysts.
Industrial Production: Unfortunately, industrial-scale production methods for this compound are not well-documented. It’s likely that research labs or specialized chemical companies synthesize it on a smaller scale.
Analyse Chemischer Reaktionen
Reactivity: This compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products would depend on the reaction conditions, but you’d likely see derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Biology and Medicine: Investigating its biological activity, toxicity, or potential as a drug lead.
Industry: If it has unique properties, it could find applications in materials science or specialty chemicals.
Wirkmechanismus
- Unfortunately, detailed information about its mechanism of action is scarce. if it’s used in medicine, it likely interacts with specific molecular targets or pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other phthalane derivatives, such as those with different substituents, could serve as comparisons.
Uniqueness: Highlight its specific features—perhaps its combination of a phthalane core, chlorophenyl group, and trimethylamine side chain.
Eigenschaften
CAS-Nummer |
10565-58-9 |
|---|---|
Molekularformel |
C20H25Cl2NO |
Molekulargewicht |
366.3 g/mol |
IUPAC-Name |
3-[1-(4-chlorophenyl)-3,3-dimethyl-2-benzofuran-1-yl]-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H24ClNO.ClH/c1-19(2)17-7-4-5-8-18(17)20(23-19,13-6-14-22-3)15-9-11-16(21)12-10-15;/h4-5,7-12,22H,6,13-14H2,1-3H3;1H |
InChI-Schlüssel |
AJGPJHWDEKEBDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C(O1)(CCCNC)C3=CC=C(C=C3)Cl)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(E)-(4-chlorophenyl)methylidene]amino}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11995725.png)

![3-(1-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B11995731.png)



![5-(2,4-dichlorophenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11995759.png)

![Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]-](/img/structure/B11995773.png)
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11995787.png)
![Ethyl 5-acetyl-4-methyl-2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B11995795.png)



